1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene
CAS No.: 4714-32-3
Cat. No.: VC18509548
Molecular Formula: C8H5Cl4NO2
Molecular Weight: 288.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4714-32-3 |
|---|---|
| Molecular Formula | C8H5Cl4NO2 |
| Molecular Weight | 288.9 g/mol |
| IUPAC Name | 1-nitro-4-(1,2,2,2-tetrachloroethyl)benzene |
| Standard InChI | InChI=1S/C8H5Cl4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H |
| Standard InChI Key | MIXBGFATKJDDOP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Structural Features
-
Core structure: Benzene ring.
-
Substituents:
-
Nitro group (-NO) at position 1.
-
1,2,2,2-Tetrachloroethyl group (-CHCCl) at position 4.
-
-
Symmetry: The tetrachloroethyl group introduces significant steric hindrance and electronic effects due to the four chlorine atoms.
IUPAC Name
The systematic name is derived as follows:
-
Parent chain: Benzene.
-
Substituents:
-
Nitro group (priority suffix) at position 1.
-
1,2,2,2-Tetrachloroethyl group at position 4.
-
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through electrophilic aromatic substitution or functional group interconversion. Key methods include:
Nitration of 4-(1,2,2,2-Tetrachloroethyl)benzene
-
Conditions:
Chlorination of 4-Nitroethylbenzene
-
Reagents: Chlorine gas (Cl) in the presence of radical initiators (e.g., azobisisobutyronitrile) .
-
Conditions:
Industrial Production
-
Scale-up challenges: Handling volatile chlorinated intermediates and controlling exothermic reactions.
-
Purity: >95% achieved via fractional distillation or recrystallization .
Physical and Chemical Properties
Physical Properties
Chemical Reactivity
-
Electrophilic Substitution: Inhibited by electron-withdrawing groups; reactions occur under forcing conditions.
-
Nucleophilic Aromatic Substitution: Facilitated by nitro group activation at meta/para positions.
-
Reduction: Nitro group reduced to amine (-NH) using Sn/HCl or catalytic hydrogenation .
Applications and Uses
Research Applications
-
Organic Synthesis: Intermediate for agrochemicals (e.g., herbicides, insecticides) .
-
Materials Science: Study of halogenated nitroaromatics in polymer stabilization .
Industrial Applications
-
Pharmaceuticals: Precursor for antitumor agents (under investigation) .
-
Electronics: Potential use in liquid crystal displays (LCs) due to polarizable substituents .
Environmental Impact
Degradation Pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume